2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, (S)-
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Overview
Description
2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, (S)-, also known as p-Menth-4-en-3-one, is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, (S)- can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the Pd-catalyzed tandem γ-arylation/aromatization of 2-cyclohexen-1-one derivatives with aryl bromides . Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organocopper compounds, Grignard reagents, and other nucleophiles . For example, the compound can react with organocopper compounds in a 1,4-addition (Michael addition) or with Grignard reagents in a 1,2-addition, leading to the formation of different products depending on the reaction conditions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile electrophile in various addition reactions, including conjugate addition of organocopper nucleophiles and Michael reactions with enol silanes . In biology and medicine, it is studied for its potential therapeutic properties and its role in biochemical pathways. Industrially, it is used in the synthesis of fragrances, flavors, and other fine chemicals due to its unique aromatic properties .
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, (S)- involves its interaction with specific molecular targets and pathways. For instance, in conjugate addition reactions, the compound acts as an electrophile, accepting electrons from nucleophiles to form new chemical bonds . The specific pathways and molecular targets depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
. Both compounds share similar structural features and chemical properties, but they differ in their specific functional groups and stereochemistry. This uniqueness allows 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, (S)- to be used in distinct applications where its specific properties are advantageous.
Properties
CAS No. |
53798-08-6 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5S)-5-methyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3/t8-/m0/s1 |
InChI Key |
OAYBZGPDRAMDNF-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CC=C(C(=O)C1)C(C)C |
Canonical SMILES |
CC1CC=C(C(=O)C1)C(C)C |
Origin of Product |
United States |
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